2-Phenyl-4,5,6,7-tetrahydro-isoindole-1,3-dione
Description
2-Phenyl-4,5,6,7-tetrahydro-isoindole-1,3-dione is a bicyclic compound featuring a tetrahydroisoindole core fused with two ketone groups at the 1- and 3-positions and a phenyl substituent at the 2-position. For example, Verbraeken and Hullaert demonstrated that attempts to synthesize 2-phenyl-2-THOx (a related seven-membered cyclic imino ether) instead yielded benzoylated pyrrolidine derivatives, emphasizing the importance of rigorous spectroscopic validation (e.g., NMR and X-ray crystallography) to confirm structural identity . This compound’s rigid bicyclic framework and electron-deficient dione moiety make it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry, particularly in receptor-binding applications.
Properties
CAS No. |
39985-59-6 |
|---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-phenyl-4,5,6,7-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C14H13NO2/c16-13-11-8-4-5-9-12(11)14(17)15(13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 |
InChI Key |
QBGQIMOGHUXVKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4,5,6,7-tetrahydro-isoindole-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phthalic anhydride with aniline derivatives in the presence of a catalyst, such as acetic acid, under reflux conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4,5,6,7-tetrahydro-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-Phenyl-4,5,6,7-tetrahydro-isoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It finds applications in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Phenyl-4,5,6,7-tetrahydro-isoindole-1,3-dione involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interacting with cellular receptors. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of 2-phenyl-4,5,6,7-tetrahydro-isoindole-1,3-dione can be contextualized by comparing it to analogs such as benzoxazolones , indolin-2,3-diones , and N-acylated pyrrolidines . Key findings are summarized below:
Receptor Affinity and Selectivity
A comparative analysis of σ1/σ2 receptor affinities and selectivity ratios is provided in Table 1 :
| Compound Class | σ1 Affinity (Ki, nM) | σ2 Affinity (Ki, nM) | Selectivity Ratio (σ1/σ2) | Key Structural Features |
|---|---|---|---|---|
| Benzoxazolones | 2.6 | 73 | 28 | Aromatic heterocycle + ketone |
| Indolin-2,3-diones | >844 | 42 | >72 | Fused dione + single aromatic ring |
| 2-Phenyl-isoindole-1,3-dione* | Not reported | Not reported | Inferred variability | Bicyclic dione + phenyl substituent |
| N-Acylated Pyrrolidines | N/A | N/A | N/A | Flexible amide, no fused dione system |
Electronic and Steric Effects
- The phenyl substituent at position 2 introduces steric bulk, which may reduce off-target interactions relative to smaller substituents in benzothiazinones or benzoazepinones .
Biological Activity
2-Phenyl-4,5,6,7-tetrahydro-isoindole-1,3-dione is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. Its structure suggests a variety of pharmacological effects that have been explored in recent studies.
- Molecular Formula : C14H13NO2
- Molecular Weight : 227.26 g/mol
- CAS Number : 39985-59-6
Biological Activity Overview
Research has indicated that derivatives of isoindole compounds exhibit significant biological activities, including anticancer and antimicrobial properties. The following sections detail specific findings related to the biological activity of this compound.
Anticancer Activity
Recent studies have demonstrated that isoindole derivatives possess notable cytotoxic effects against various cancer cell lines. For instance:
-
In Vitro Studies :
- A study evaluated the cytotoxicity of isoindole derivatives against A549 lung adenocarcinoma cells using the MTT assay. The results showed that certain derivatives significantly inhibited cell viability, indicating their potential as anticancer agents .
- IC50 values were calculated for these compounds, revealing effective concentrations at which cell viability was reduced by 50% .
- In Vivo Studies :
Antimicrobial Activity
The compound also shows promise in antimicrobial applications:
- Antimicrobial Efficacy : Research indicates that halogenated derivatives of isoindole compounds exhibit enhanced antimicrobial activities against various pathogens. This suggests that modifications to the isoindole structure can lead to improved efficacy against bacterial infections .
Structure-Activity Relationship (SAR)
The biological activity of isoindole derivatives is influenced by their structural components:
- Modifications such as halogenation or the introduction of different functional groups can significantly enhance their anticancer and antimicrobial properties. For example, specific substitutions on the phenyl ring have been shown to correlate with increased cytotoxicity .
Case Study 1: Anticancer Evaluation
A study focused on two specific isoindole derivatives (designated as compound 3 and compound 4) demonstrated their effectiveness against A549 cells. The administration of these compounds in varying doses led to a significant decrease in tumor growth in vivo.
| Compound | Dose (μM) | Tumor Size Reduction (%) | Survival Rate (%) |
|---|---|---|---|
| Control | N/A | N/A | N/A |
| Compound 3 | 200 | 70 | 80 |
| Compound 4 | 100 | 65 | 75 |
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of various isoindole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain compounds exhibited significant inhibitory effects on bacterial growth.
| Compound | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|
| Control | N/A | N/A |
| Halogenated Isoindole | 20 | 50 |
| Non-Halogenated Isoindole | 15 | 100 |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-phenyl-4,5,6,7-tetrahydro-isoindole-1,3-dione, and how do structural misassignments complicate characterization?
- Methodology : Synthesis often involves cyclohexene intermediates or hydrogenation of isoindole precursors. A critical challenge is misassignment of products due to NMR signal overlap (e.g., benzoylated pyrrolidine vs. oxazepine derivatives). Confirmatory techniques include X-ray crystallography and alternative synthetic pathways to validate structures .
Q. How is the cytotoxicity of this scaffold evaluated in antiviral studies, and what substituents increase toxicity?
- Methodology : Cytotoxicity (CC50) is measured via cell viability assays (e.g., MTT). Substituents like unsubstituted phenyl rings (e.g., compound 35 ) or 3-pyridyl groups (compound 36 ) significantly increase toxicity (CC50 < 25 µM). Para-hydroxylation (compound 43 ) also elevates toxicity, suggesting electronic and steric effects modulate safety .
Q. What spectroscopic techniques are critical for characterizing derivatives of this scaffold?
- Methodology : High-resolution mass spectrometry (HRMS) confirms molecular formulas, while 2D NMR (COSY, HSQC) resolves overlapping signals in the tetrahydroisoindole core. IR spectroscopy identifies carbonyl stretches (~1700–1750 cm⁻¹) for the dione moiety .
Advanced Research Questions
Q. How do substituents on the 2-phenyl ring and N-1 benzyl moiety influence anti-HCV activity?
- Structure-Activity Relationship (SAR) :
| Substituent Position | Activity (EC50, µM) | Cytotoxicity (CC50, µM) |
|---|---|---|
| 2-Phenyl (compound 31 ) | 12.4 (genotype 1b) | 109.9 |
| 3-Pyridyl (compound 36 ) | Inactive | 80.8 |
| Para-methoxy (compound 39 ) | 3.13 (RT-PCR) | >100 |
- Key Insight : Electron-donating groups (e.g., methoxy) enhance potency and reduce cytotoxicity, while heteroaromatic rings (e.g., pyridyl) abolish activity .
Q. What experimental strategies resolve contradictions in anti-HCV activity between reporter assays and RT-PCR data?
- Methodology : Reporter assays (luciferase-based replicons) may overestimate potency due to indirect effects. Confirmatory RT-PCR quantification in non-reporter systems (e.g., MH-14 cells) is essential. Compound 39 showed EC50 = 7.9 µM (reporter) vs. 3.13 µM (RT-PCR), highlighting assay-dependent variability .
Q. Why do derivatives fail to inhibit HCV NS5B polymerase or NS3 helicase despite antiviral activity?
- Hypothesis Testing : Mechanistic studies using enzyme inhibition assays (e.g., NS5B RdRp activity) ruled out direct targeting. Alternative mechanisms, such as host-factor modulation or viral entry inhibition, were proposed. Compound 31 showed weak ATPase inhibition in NS3 helicase at high concentrations (≥50 µM), suggesting off-target effects .
Q. How can molecular docking predict novel targets for this scaffold?
- Approach : Docking studies with HCV IRES RNA or host proteins (e.g., cyclophilins) may identify binding pockets. For example, compound 39 ’s lack of IRES-mediated translation inhibition implies non-canonical targets. Use tools like AutoDock Vina with HCV structural databases (PDB) for hypothesis generation .
Data Gaps and Future Directions
Q. What unresolved questions exist about the mechanism of action of this scaffold?
- Open Issues : The exact target remains unknown. Proposed studies include RNA-protein binding assays, CRISPR-Cas9 screens for host dependency factors, and metabolomic profiling of treated cells .
Q. How can SAR be expanded to improve metabolic stability and bioavailability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
